

# Teneligliptin's Efficacy in Renal Impairment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | (2S,4R)-Teneligliptin |           |
| Cat. No.:            | B565909               | Get Quote |

A favorable pharmacokinetic profile and consistent glycemic control position Teneligliptin as a notable option for the management of type 2 diabetes in patients with renal impairment. Unlike many other oral antidiabetic agents, Teneligliptin does not require dose adjustments, even in patients with end-stage renal disease (ESRD), offering a significant advantage in this patient population.

Teneligliptin, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated both efficacy and safety in numerous clinical studies involving patients with varying degrees of renal function.[1][2] Its unique dual route of excretion, involving both hepatic and renal pathways, contributes to its consistent pharmacokinetic and pharmacodynamic profile across all stages of chronic kidney disease (CKD).[3][4][5] This guide provides a comprehensive comparison of Teneligliptin's performance with other alternatives, supported by experimental data and detailed methodologies.

## **Comparative Efficacy in Glycemic Control**

Clinical trials have consistently shown that Teneligliptin effectively improves glycemic control in patients with type 2 diabetes and renal impairment.

A prospective, open-label study conducted by Otsuki et al. assessed the efficacy and safety of Teneligliptin 20 mg once daily in diabetic patients undergoing hemodialysis. The study reported a significant improvement in mean HbA1c levels at 8, 16, and 24 weeks from baseline in patients who switched to Teneligliptin.[4] Furthermore, mean glucose levels and glycated albumin were also significantly improved from baseline in the Teneligliptin group.[4]



In another study involving 405 patients with CKD due to uncontrolled type 2 diabetes, Teneligliptin (20 mg daily for 90 days) resulted in a significant mean reduction in fasting plasma glucose (FPG) and postprandial blood glucose (PPBG) by 40.4 mg/dl and 57.5 mg/dl, respectively.[6][7] A statistically significant 0.9% reduction in HbA1c was also observed at 12 weeks.[6][7]

| Parameter                                | Baseline | After 12 Weeks | Mean<br>Reduction | p-value |
|------------------------------------------|----------|----------------|-------------------|---------|
| Fasting Plasma<br>Glucose (mg/dl)        | 165.8    | 125.4          | 40.4              | <0.001  |
| Postprandial<br>Blood Glucose<br>(mg/dl) | 245.2    | 187.7          | 57.5              | <0.001  |
| HbA1c (%)                                | 8.5      | 7.6            | 0.9               | <0.001  |
| Adapted from the ATEND-CKD Study[6][7]   |          |                |                   |         |

# **Comparison with Other DPP-4 Inhibitors**

A key advantage of Teneligliptin is that it does not require dose adjustments in patients with renal impairment, a feature shared with Linagliptin.[1][3][4] This contrasts with other DPP-4 inhibitors like Sitagliptin, Saxagliptin, and Alogliptin, which necessitate dose reductions in patients with moderate to severe renal dysfunction.[1]



| DPP-4 Inhibitor | Dosage Adjustment in Renal Impairment                                  |
|-----------------|------------------------------------------------------------------------|
| Teneligliptin   | No dose adjustment required at any stage of renal impairment.[1][3][4] |
| Linagliptin     | No dose adjustment required at any stage of renal impairment.[1][3][4] |
| Sitagliptin     | Dose reduction required for moderate to severe renal impairment.[1]    |
| Vildagliptin    | Dose reduction required for moderate to severe renal impairment.       |
| Saxagliptin     | Dose reduction required for moderate to severe renal impairment.[1]    |
| Alogliptin      | Dose reduction required for moderate to severe renal impairment.[1]    |

A randomized crossover trial comparing Teneligliptin and Linagliptin in type 2 diabetes patients with CKD found that both drugs had comparable effects on blood glucose and a similar safety profile.[6] Another study showed that switching from other DPP-4 inhibitors to Teneligliptin resulted in a significant decrease in plasma DPP-4 activity without a significant change in HbA1c, FPG, or urinary albumin/creatinine ratio (UACR).[8] However, a positive correlation was observed between the change rate of plasma DPP-4 activity and the change rate of UACR, suggesting a potential renoprotective effect linked to stronger DPP-4 inhibition.[8]

## **Potential Renoprotective Effects**

Beyond its glycemic control, emerging evidence suggests potential renoprotective effects of Teneligliptin. The ATEND-CKD study reported a significant reduction in serum creatinine by around 4% and a reduction in blood urea nitrogen (BUN) of about 9%.[6][7] Another retrospective analysis of patients with early diabetic kidney disease showed a significant increase in eGFR by 8.6% and a reduction in serum creatinine by 15% after 24 weeks of Teneligliptin treatment.[9]

# **Experimental Protocols**



#### ATEND-CKD Study Methodology

This was a phase IV, multi-centric, open-labeled, non-comparative study involving 405 patients with CKD due to uncontrolled type 2 diabetes.[6][7]

- Inclusion Criteria: Patients diagnosed with CKD due to uncontrolled T2DM.
- Intervention: Patients received Teneligliptin 20 mg once daily for 90 days.
- Efficacy Evaluation: Glycemic and renal profiles were assessed at baseline and at the final visit.
- Safety Evaluation: Patients maintained a diary to record daily symptoms and any adverse events.



Click to download full resolution via product page

ATEND-CKD Study Workflow

Otsuki et al. Study on Hemodialysis Patients







This was a prospective study to assess the safety and efficacy of Teneligliptin in diabetic patients undergoing hemodialysis.

- Study Population: Patients with type 2 diabetes undergoing hemodialysis.
- Intervention: Patients were switched from existing antidiabetic therapy to Teneligliptin 20 mg once daily. A control group continued their existing therapy.
- Efficacy Parameters: Mean HbA1c levels, mean glucose levels, and glycated albumin were measured at baseline and at weeks 8, 16, and 24.

## **Mechanism of Action**

Teneligliptin exerts its glucose-lowering effects by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[10] Elevated levels of active incretins stimulate glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and suppress glucagon secretion from pancreatic  $\alpha$ -cells, thereby improving glycemic control.[10]





Click to download full resolution via product page

Mechanism of Action of Teneligliptin

## **Safety and Tolerability**

Teneligliptin is generally well-tolerated in patients with renal impairment, with a low risk of hypoglycemia.[3][7] The ATEND-CKD study reported that 6.41% of patients experienced an



adverse event, with hypoglycemia being the most common (4.44%), followed by constipation (1.23%) and gastritis (0.74%).[6][7] Importantly, no cases of severe hypoglycemia were observed in a study of patients on hemodialysis.[3]

## Conclusion

Teneligliptin demonstrates significant efficacy in improving glycemic control in patients with type 2 diabetes and renal impairment, including those on dialysis. Its key advantage lies in its pharmacokinetic profile, which does not necessitate dose adjustments regardless of the degree of renal dysfunction. This simplifies the treatment regimen and reduces the risk of dosing errors in a complex patient population. While comparable in glycemic-lowering efficacy to other DPP-4 inhibitors like Linagliptin, emerging data on its potential renoprotective effects warrant further investigation. Overall, Teneligliptin stands as a valuable and convenient therapeutic option for managing hyperglycemia in patients with chronic kidney disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. droracle.ai [droracle.ai]
- 2. Safety and Efficacy of Teneligliptin in Patients with Type 2 Diabetes Mellitus and Impaired Renal Function: Interim Report from Post-marketing Surveillance | springermedizin.de [springermedizin.de]
- 3. Teneligliptin in Management of Diabetic Kidney Disease: A Review of Place in Therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. ijbcp.com [ijbcp.com]
- 6. ijirms.in [ijirms.in]
- 7. researchgate.net [researchgate.net]
- 8. Effect of switching to teneligliptin from other dipeptidyl peptidase-4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease PMC



[pmc.ncbi.nlm.nih.gov]

- 9. Teneligliptin in Early Diabetic Kidney Disease: An Observation in Asian Indian Patients with Type 2 Diabetes Mellitus in Real-Life Scenario PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teneligliptin: Indications, Mechanism of Action and Side Effects\_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Teneligliptin's Efficacy in Renal Impairment: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565909#efficacy-of-teneligliptin-in-patients-with-renal-impairment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com